Lysipressin is classified as an antidiuretic agent and belongs to the category of peptide hormones. It is synthesized to mimic the physiological effects of vasopressin, which is produced in the hypothalamus and stored in the posterior pituitary gland. The primary source of Lysipressin is through chemical synthesis rather than extraction from biological sources, making it readily available for pharmaceutical applications .
The synthesis of Lysipressin Acetic Acid Salt involves several steps that typically include solid-phase peptide synthesis techniques. The general approach can be summarized as follows:
Lysipressin Acetic Acid Salt has a complex molecular structure characterized by a sequence of amino acids that includes lysine at position 8 instead of arginine. The molecular formula for Lysipressin is , with a molecular weight of approximately 1056.2 g/mol .
These structural properties indicate significant potential for interaction with biological targets, particularly in terms of receptor binding and activity modulation.
Lysipressin undergoes various chemical reactions that are essential for its biological activity:
The binding affinity of Lysipressin to its receptors can be quantified using techniques like radiolabeled ligand binding assays, providing insights into its pharmacodynamics.
Lysipressin exerts its effects primarily through:
Clinical studies have shown that doses of Lysipressin effectively reduce urine output in patients with diabetes insipidus while increasing blood pressure in hypotensive states .
Lysipressin Acetic Acid Salt appears as a white to off-white powder with hygroscopic properties. It is soluble in water due to its polar nature but may exhibit variable solubility in organic solvents.
These properties are crucial for formulation development in pharmaceutical applications.
Lysipressin is primarily used in:
Ongoing research continues to explore additional therapeutic potentials of Lysipressin in various medical fields .
Lysipressin acetic acid salt (C₄₈H₆₉N₁₃O₁₄S₂, MW: 1116.27 g/mol) is the stabilized acetate salt form of lysipressin (C₄₆H₆₅N₁₃O₁₂S₂, MW: 1056.22 g/mol), a nonapeptide hormone with a cyclic structure formed by a disulfide bridge between cysteine residues at positions 1 and 6 [2] [5] [8]. The primary sequence is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂, with the disulfide bond creating a 20-amino-acid ring structure [3] [6]. The acetate component (C₂H₄O₂) neutralizes the basic lysine residue at position 8, enhancing the compound's stability. This molecular configuration is conserved across porcine and marsupial species, distinguishing it from arginine vasopressin (AVP) through its lysine substitution [6] [8].
Table 1: Molecular Characteristics of Lysipressin Acetic Acid Salt
Property | Value |
---|---|
Molecular Formula (Salt) | C₄₈H₆₉N₁₃O₁₄S₂ |
Molecular Formula (Base) | C₄₆H₆₅N₁₃O₁₂S₂ |
Molecular Weight (Salt) | 1116.27 g/mol |
Molecular Weight (Base) | 1056.22 g/mol |
Disulfide Bridge | Cys¹-Cys⁶ |
CAS Number (Acetate Salt) | 83968-49-4 |
CAS Number (Free Base) | 50-57-7 |
The IUPAC name for lysipressin acetic acid salt is:(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide acetate [3] [6]. This nomenclature specifies:
Synonyms include lysine vasopressin acetate, [Lys⁸]-vasopressin acetate, and lypressin acetate [5] [6]. Regulatory identifiers include UNII: 7CZF3L922Y and EC Number: 200-050-5 (free base) [6].
Table 2: Standard and Alternative Nomenclature
Identifier Type | Name |
---|---|
Systematic IUPAC | (2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]... |
Common Name | Lysipressin Acetate |
Pharmacopeial Name | Lypressin |
CAS Salt | 83968-49-4 |
CAS Free Base | 50-57-7 |
Key Synonyms | Diapid®; Syntopressin; Vasopressin-8-lysine |
Solubility: Lysipressin acetate is highly soluble in aqueous acids (≥100 mg/mL in 0.1M acetic acid) and moderately soluble in water (0.9 mg/mL) [5] [8]. It exhibits limited solubility in organic solvents like DMSO (89.58 mM) [2] [4].
Stability: The compound requires strict temperature control (-20°C for long-term storage; +4°C for short-term) and protection from moisture to prevent degradation [1] [5]. Oxidation of the disulfide bridge and deamidation of asparagine are primary degradation pathways. Lyophilized powders maintain ≥95% purity when stored desiccated [5] [8].
Crystallography: Lysipressin acetate exists as a hygroscopic, off-white crystalline powder. X-ray diffraction data indicate a complex tertiary structure stabilized by β-turns within the cyclic moiety and hydrogen bonding involving the asparagine and glutamine side chains [3] [6]. No definitive single-crystal studies are reported, reflecting challenges in crystallizing this peptide salt [1].
Density and Thermal Properties: Experimental density is 1.310±0.06 g/cm³, with decomposition occurring above 1600°C [3].
Lysipressin differs from human vasopressin (arginine vasopressin, AVP) by a single residue substitution: lysine replaces arginine at position 8. This modification reduces its vasoconstrictive potency but preserves antidiuretic activity through V₂ receptor binding [2] [8]. Key functional comparisons include:
Table 3: Comparative Analysis of Vasopressin Analogues
Analogue | Sequence | Position 8 Residue | Key Functional Difference |
---|---|---|---|
Lysipressin | CYFQNCPKG-NH₂ | Lysine | Lower vasopressor activity; marsupial/pig origin |
Arginine Vasopressin | CYFQNCPRG-NH₂ | Arginine | Higher V₁ₐ receptor affinity |
Phenypressin | CYFQNCPFG-NH₂ | Phenylalanine | Weak antidiuretic effect |
Oxytocin | CYIQNCPLG-NH₂ | Leucine | Uterotonic activity |
Biological studies confirm lysipressin acetate contracts rabbit urinary bladder smooth muscle (EC₅₀ = 12 nM) and exhibits species-specific effects—e.g., it elevates blood pressure in dogs but lowers it in marsupials [2] [5] [8]. These variations underscore the impact of single-amino-acid substitutions on peptide pharmacology.
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: